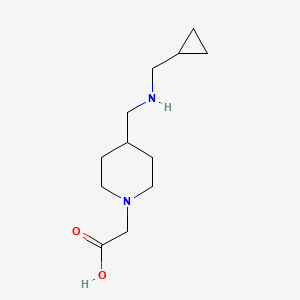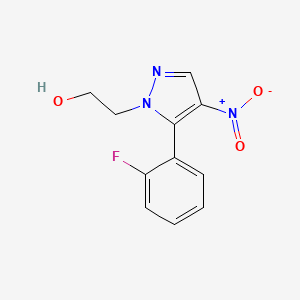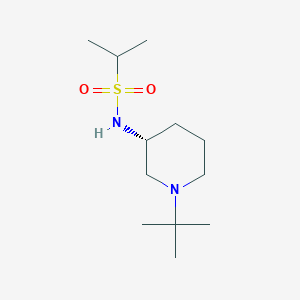
(R)-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the piperidine ring and the tert-butyl group in its structure suggests potential pharmacological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Sulfonamide Formation: The final step involves the reaction of the piperidine derivative with a sulfonyl chloride to form the sulfonamide.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Specific details would require consultation of industrial chemistry resources.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Substitution reactions may occur at various positions on the piperidine ring or the tert-butyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: May interact with specific receptors in biological systems.
Medicine
Antibacterial Agents: Sulfonamides are known for their antibacterial properties.
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Material Science: Possible applications in the development of new materials.
Agriculture: Use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of ®-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide with a broad spectrum of antibacterial activity.
Uniqueness
®-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide is unique due to the presence of the piperidine ring and the tert-butyl group, which may confer specific pharmacological properties and enhance its stability and solubility.
Propriétés
Formule moléculaire |
C12H26N2O2S |
|---|---|
Poids moléculaire |
262.41 g/mol |
Nom IUPAC |
N-[(3R)-1-tert-butylpiperidin-3-yl]propane-2-sulfonamide |
InChI |
InChI=1S/C12H26N2O2S/c1-10(2)17(15,16)13-11-7-6-8-14(9-11)12(3,4)5/h10-11,13H,6-9H2,1-5H3/t11-/m1/s1 |
Clé InChI |
QYJDRYAZHXIUTA-LLVKDONJSA-N |
SMILES isomérique |
CC(C)S(=O)(=O)N[C@@H]1CCCN(C1)C(C)(C)C |
SMILES canonique |
CC(C)S(=O)(=O)NC1CCCN(C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


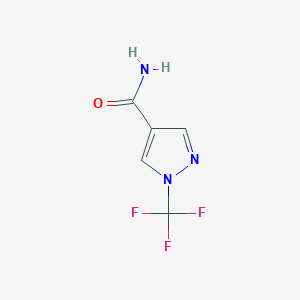

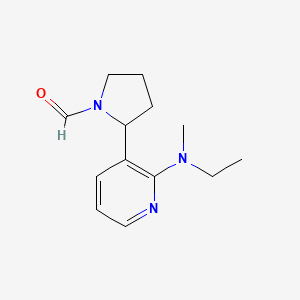
![5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11800912.png)



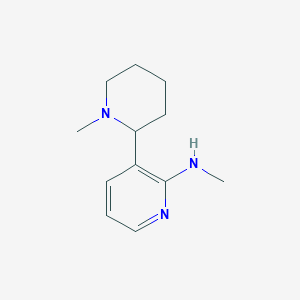
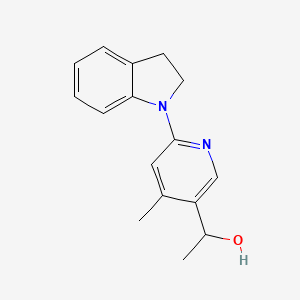

![2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid](/img/structure/B11800952.png)
